N-Cyclohexylpyridin-2-amine

Description

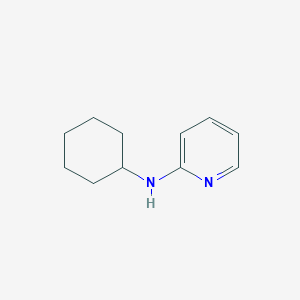

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMQKWWKCDCMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165815 | |

| Record name | N-Cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15513-16-3 | |

| Record name | N-Cyclohexyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15513-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclohexylpyridin 2 Amine and Its Analogs

Direct C-N Bond Formation Approaches

Direct C-N bond formation strategies offer an efficient route to N-cyclohexylpyridin-2-amine and its analogs by coupling a pyridine (B92270) derivative with a cyclohexylamine (B46788) or a related precursor. Transition metal catalysis, particularly with copper and palladium, has proven to be highly effective for this purpose.

Copper-Catalyzed Ullmann-Type Amination in Deep Eutectic Solvents

The Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction, has been adapted for the synthesis of N-aryl and N-heteroaryl amines. A significant advancement in this methodology involves the use of deep eutectic solvents (DESs) as environmentally benign and recyclable reaction media.

In a notable study, the CuI-catalyzed Ullmann amine cross-coupling between 2-halopyridines and cyclohexylamine was successfully carried out in a deep eutectic solvent. uwindsor.cadatapdf.comfrontiersin.org This approach avoids the need for additional ligands, which are often required in traditional Ullmann reactions. The reaction proceeds under relatively mild conditions, typically at temperatures ranging from 60 to 100 °C, with potassium carbonate (K₂CO₃) serving as the base. uwindsor.cadatapdf.comfrontiersin.org Under these optimized conditions, this compound has been synthesized from 2-bromopyridine (B144113) and cyclohexylamine with a reported yield of 53%. uwindsor.cadatapdf.com This method highlights the potential of deep eutectic solvents to promote challenging C-N coupling reactions in a more sustainable manner. The use of copper, an inexpensive and abundant metal, further enhances the appeal of this synthetic route. mdpi.comorganic-chemistry.orgrsc.org

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromopyridine, Cyclohexylamine | CuI | K₂CO₃ | Deep Eutectic Solvent | 60-100 | 53 | uwindsor.cadatapdf.com |

Palladium-Catalyzed Allylic Amination Strategies

Palladium-catalyzed amination reactions have become a cornerstone of modern organic synthesis for the formation of C-N bonds. koreascience.kr The Buchwald-Hartwig amination, in particular, has been widely employed for the synthesis of arylamines. This methodology has been successfully applied to the synthesis of this compound from 2-chloropyridine (B119429) and cyclohexylamine. uwindsor.cadatapdf.com

In a specific example, the reaction was catalyzed by a combination of a palladium(II) acetate (B1210297) (Pd(OAc)₂) precursor and the bulky biaryl phosphine (B1218219) ligand (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (()-BINAP). datapdf.com The reaction was carried out in toluene (B28343) at 70 °C using sodium tert-butoxide (NaOtBu) as the base, affording the desired this compound in a 73% yield. uwindsor.ca The success of this reaction hinges on the ability of the chelating bis(phosphine) ligand to prevent the formation of unreactive bis(pyridine)palladium complexes that can terminate the catalytic cycle. datapdf.com While palladium-catalyzed methods are highly efficient, they often require relatively expensive and air-sensitive ligands. nih.govresearchgate.netrsc.orgincatt.nl

| Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyridine | Cyclohexylamine | Pd(OAc)₂ / (()-BINAP | NaOtBu | Toluene | 70 | 73 | uwindsor.cadatapdf.com |

Precursor Transformation Pathways

An alternative to direct C-N bond formation involves the synthesis of a precursor molecule that is subsequently transformed into the target this compound or its analogs. These multi-step pathways often rely on well-established and robust chemical reactions.

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). nih.govpearson.com This reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by in situ reduction to the corresponding amine. researchgate.netorganic-chemistry.org This method has been successfully employed for the synthesis of this compound analogs.

A study on the reaction of various 2-aminopyridine (B139424) derivatives with cyclohexanone (B45756) demonstrated the feasibility of this approach. rsc.org In a typical procedure, the reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the starting ketone. nih.govresearchgate.net For instance, the reaction of 3-aminopyridine (B143674) with cyclohexanone has been shown to produce N-cyclohexylpyridin-3-amine in good yield. thieme-connect.comthieme-connect.com The reaction of cyclohexanone with aniline, a structural analog of aminopyridine, has also been extensively studied, leading to the formation of N-cyclohexylaniline. researchgate.netwhiterose.ac.ukrsc.org

| Carbonyl Compound | Amine | Reducing Agent | Key Features | Reference |

| Cyclohexanone | 2-Aminopyridine Derivatives | Not specified | Good to excellent yields for various substituted 2-aminopyridines. | rsc.org |

| Cyclohexanone | 3-Aminopyridine | BH₃·THF/TMSCl/DMF | Rapid reaction, high yield (84%). | thieme-connect.comthieme-connect.com |

| Cyclohexanone | Aniline | Various (e.g., H₂/Pd/C, Au/TiO₂) | Well-studied reaction, forms N-cyclohexylaniline. | researchgate.netwhiterose.ac.uk |

Reduction of Nitriles and Amides

The reduction of nitriles and amides provides another pathway to amines. pressbooks.pubchadsprep.comlibretexts.org While direct examples for the synthesis of this compound via this route are not prevalent in the literature, the general principles are well-established and applicable.

A plausible synthetic route would involve the preparation of an appropriate nitrile or amide precursor. For instance, a nitrile such as 2-cyanocyclohexylpyridine could potentially be synthesized and subsequently reduced to this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of both nitriles and amides to the corresponding amines. libretexts.orglibretexts.org Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is another effective method, particularly for the reduction of nitriles. youtube.com This two-step sequence, involving the formation of a nitrile followed by its reduction, results in a primary amine with an additional carbon atom compared to the starting material used to create the nitrile. pressbooks.publibretexts.orgyoutube.com The reduction of an amide, on the other hand, yields an amine with the same number of carbon atoms as the amide precursor. pressbooks.publibretexts.orgorganic-chemistry.org

Nucleophilic Substitution Reactions (SN2) Involving Alkyl Halides

The nucleophilic substitution (SN2) reaction between an amine and an alkyl halide is a fundamental method for the formation of C-N bonds. organic-chemistry.orgksu.edu.sagacariyalur.ac.inscience-revision.co.uk This approach has been successfully utilized for the synthesis of analogs of this compound.

A key example is the synthesis of N-cyclohexyl-3-methylpyridin-2-amine, which is prepared by reacting 3-methylpyridin-2-amine with cyclohexyl bromide in the presence of a base. nih.gov In this reaction, the nitrogen atom of the aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl bromide and displacing the bromide leaving group. gacariyalur.ac.in The reaction proceeds via a concerted mechanism, where the bond formation and bond breaking occur simultaneously. gacariyalur.ac.in The rate of an SN2 reaction is influenced by several factors, including the steric hindrance of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. ksu.edu.sagacariyalur.ac.in Primary and secondary alkyl halides are generally good substrates for SN2 reactions. libretexts.org

| Aminopyridine | Alkyl Halide | Base | Product | Key Features | Reference |

| 3-Methylpyridin-2-amine | Cyclohexyl bromide | Not specified | N-Cyclohexyl-3-methylpyridin-2-amine | Demonstrates the feasibility of SN2 for this class of compounds. | nih.gov |

Gabriel Amine Synthesis Modifications

The Gabriel synthesis, a well-established method for preparing primary amines, traditionally involves the alkylation of a phthalimide (B116566) salt. wikipedia.orgthermofisher.commasterorganicchemistry.comnumberanalytics.com In its classic form, the reaction transforms primary alkyl halides into primary amines and is not suitable for producing secondary amines like this compound due to the nature of the phthalimide nucleophile. wikipedia.orgmasterorganicchemistry.com The process typically uses potassium phthalimide to displace a halide in a nucleophilic substitution reaction, followed by the liberation of the primary amine via hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. thermofisher.comnrochemistry.com

However, modifications to the Gabriel synthesis have been developed to extend its utility to the synthesis of secondary amines. These modifications often employ alternative reagents to phthalimide that allow for the introduction of a second, different alkyl group. Reagents such as di-tert-butyl-iminodicarboxylate or the sodium salt of saccharin (B28170) serve a similar role to phthalimide but offer pathways to secondary amines. wikipedia.org For instance, a protected amine can be alkylated, deprotected, and then subjected to a second alkylation.

While a direct application of a modified Gabriel synthesis for this compound is not prominently documented, a hypothetical pathway can be proposed based on these principles. This would likely involve the reaction of 2-chloropyridine with a modified Gabriel reagent, followed by the introduction of the cyclohexyl group. This approach circumvents the over-alkylation issues often seen when attempting to directly alkylate ammonia (B1221849) or primary amines. masterorganicchemistry.com

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the exploration of a wider chemical space. Methods to introduce halogens, form Schiff bases, and utilize multi-component reactions are key to creating structural diversity.

Halogenated Derivatives Synthesis (e.g., 4-Bromo-N-cyclohexylpyridin-2-amine)

Halogenated derivatives of this compound are valuable intermediates in organic synthesis. The synthesis of compounds such as 4-Bromo-N-cyclohexylpyridin-2-amine can be achieved through various routes. One common strategy involves the use of a brominated pyridine precursor. For example, a copper-catalyzed Ullmann condensation reaction between 2-bromopyridine and cyclohexylamine can yield this compound. frontiersin.orgnih.gov This same principle can be applied to di-halogenated pyridines to selectively form the desired product.

A plausible synthetic route to 4-Bromo-N-cyclohexylpyridin-2-amine would involve the reaction of 2,4-dibromopyridine (B189624) with cyclohexylamine. By carefully controlling the reaction conditions, a selective nucleophilic aromatic substitution at the more reactive C2 position of the pyridine ring can be favored, leaving the bromine at the C4 position intact.

| Compound Name | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|

| This compound | C₁₁H₁₆N₂ | 106-107 | nih.gov |

| 4-Bromo-N-cyclohexylpyridin-2-amine | C₁₁H₁₅BrN₂ | N/A | nih.gov |

Schiff Base Formation Pathways

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. gpub.org These compounds are important intermediates in many synthetic pathways. The formation of a Schiff base related to this compound can be approached in two primary ways:

Reaction of 2-Aminopyridine with Cyclohexanone: In this pathway, 2-aminopyridine acts as the primary amine, and cyclohexanone provides the carbonyl group. The reaction, typically carried out with an acid catalyst, results in the formation of the Schiff base N-(pyridin-2-yl)cyclohexan-1-imine. This intermediate can then be reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the target secondary amine, this compound. Research has demonstrated the successful synthesis of Schiff bases from 2-aminopyridine and cyclohexanone derivatives, such as 5,5-dimethyl-cyclohexane-1,3-dione, confirming the viability of this pathway. gpub.orgbio-conferences.orgbio-conferences.orggpub.org

Reaction of Cyclohexylamine with a Pyridine Aldehyde: Alternatively, cyclohexylamine can serve as the primary amine, reacting with a pyridine-based aldehyde, such as pyridine-2-carboxaldehyde. This condensation would yield a Schiff base, which upon reduction, would also produce this compound.

The general reaction for Schiff base formation is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine (e.g., 2-Aminopyridine) | Ketone (e.g., Cyclohexanone derivative) | Glacial Acetic Acid / Ethanol (B145695) | Schiff Base (Imine) | bio-conferences.org |

| Primary Amine (e.g., Cyclohexylamine) | Aldehyde (e.g., Pyridine-2-carboxaldehyde) | Acid or Base Catalyst | Schiff Base (Imine) | imist.ma |

Multi-component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com MCRs offer a powerful tool for creating libraries of structurally diverse compounds from simple precursors. mdpi.com

The synthesis of N-substituted 2-aminopyridines, including derivatives of this compound, can be effectively achieved through MCRs. A common approach is a four-component reaction involving an aldehyde, a ketone, malononitrile, and an amine. mdpi.comresearchgate.net By using cyclohexylamine as the amine component in such a reaction, a variety of N-cyclohexyl-2-aminopyridine derivatives can be synthesized in a single, atom-economical step.

For example, the reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and cyclohexylamine, often in the presence of a catalyst and sometimes under solvent-free or microwave conditions, can lead to highly substituted N-cyclohexyl-2-aminopyridine-3-carbonitriles. researchgate.net This method allows for significant structural variation by simply changing the aldehyde and ketone components.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Class | Reference |

|---|---|---|---|---|---|

| Aldehyde | Ketone | Malononitrile | Amine (e.g., Cyclohexylamine) | Substituted 2-Aminopyridine-3-carbonitriles | mdpi.comresearchgate.net |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of N-Cyclohexylpyridin-2-amine Systems

For instance, in related structures, the conformation is stabilized by a network of hydrogen bonds, leading to specific packing patterns. nih.gov In some derivatives, the cyclohexyl and phenyl substituents can be oriented gauche around the S-N bond in sulfonamide analogues. nih.gov The crystal packing can be further stabilized by interactions between aromatic rings. nih.gov

Intermolecular interactions are the electrostatic forces between molecules that influence their packing and properties. harvard.edu In this compound systems, hydrogen bonding is a key interaction. biosynth.com The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor. harvard.edu This leads to the formation of dimers and extended chains, contributing to the stability of the crystal lattice. biosynth.comnih.gov Specifically, N-H⋯N hydrogen bonds can link molecules into chains. nih.gov

The strength and nature of these intermolecular forces are dependent on the specific atoms and their arrangement within the molecule. cetri.ca For example, the presence of electronegative atoms creates dipoles that facilitate these interactions. harvard.edu

Interactive Table: Crystallographic Data for this compound and Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-cyanoguanidinophenytoin | Monoclinic | P21/c | N-H···O, C-H···π | nih.gov |

| Mannich base of CNG-DPH | Monoclinic | C2/c | N-H···O, C-H···π | nih.gov |

| N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide | - | - | N-H⋯N | nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. msu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the signals for the cyclohexyl protons appear as a series of multiplets in the upfield region, typically between δ 1.32 and 2.00 ppm. nih.gov The proton attached to the amine nitrogen gives a signal that can be broad and its chemical shift is dependent on concentration and solvent. The aromatic protons of the pyridine ring resonate in the downfield region, generally between δ 6.69 and 8.12 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. udel.edu For this compound, the cyclohexyl carbons resonate at higher field strengths compared to the aromatic carbons of the pyridine ring. nih.gov

Interactive Table: ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

| Cyclohexyl | 1.32-1.40 | m | nih.gov |

| Cyclohexyl | 1.54-1.63 | m | nih.gov |

| Cyclohexyl | 1.85-1.88 | m | nih.gov |

| Cyclohexyl | 1.99-2.00 | m | nih.gov |

| CH-N | 3.50-3.51 | m | nih.gov |

| Pyridine | 6.69-6.75 | m | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. ksu.edu.sa

In the FT-IR spectrum, the N-H stretching vibration of the secondary amine typically appears as a single weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for the aromatic amine portion are expected in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch of the cyclohexyl group is found between 1250–1020 cm⁻¹. orgchemboulder.com The N-H wagging vibration can be observed as a broad band from 910-665 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary information. ksu.edu.sa It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would show characteristic bands for the pyridine ring and the cyclohexyl group. spectroscopyonline.com The differentiation between crystal forms can often be achieved through Raman spectroscopy by analyzing the crystal lattice vibrational modes. spectroscopyonline.com

Interactive Table: Characteristic IR Absorptions for Amines

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |

| Secondary Amine | N-H Stretch | 3350-3310 | Weak | orgchemboulder.com |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong | orgchemboulder.com |

| Aliphatic Amine | C-N Stretch | 1250–1020 | Medium/Weak | orgchemboulder.com |

| Secondary Amine | N-H Wag | 910-665 | Broad | orgchemboulder.com |

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to derivatives)

While this compound itself is not chiral, derivatives can be synthesized that are chiral. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their enantiomeric characterization. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule, allowing for the determination of its absolute configuration and enantiomeric purity. The synthesis of chiral secondary amines can be achieved through methods like the reduction of Schiff bases derived from chiral precursors. mdpi.com

Mechanistic Insights into N Cyclohexylpyridin 2 Amine Chemical Transformations

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of N-Cyclohexylpyridin-2-amine makes it a nucleophile, enabling it to participate in reactions where it attacks an electrophilic center.

Reaction Kinetics and Transition State Analysis

The kinetics of reactions involving the amine moiety, such as nucleophilic substitution, are influenced by factors like the concentration of reactants, temperature, and the solvent used. For instance, in copper-catalyzed C-N coupling reactions, the reaction rate can be slow, requiring several hours to achieve a high yield. nih.gov The study of reaction kinetics provides valuable information about the reaction mechanism, including the sequence of elementary steps and the nature of the transition state.

Influence of Substituents on Reaction Pathways

The nature of substituents on both the cyclohexyl ring and the pyridine (B92270) ring can significantly impact the nucleophilic reactivity of the amine and the resulting reaction pathways.

Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity. lkouniv.ac.in Conversely, electron-withdrawing groups decrease the electron density, making the amine less nucleophilic. lkouniv.ac.in For instance, a nitro group on the pyridine ring enhances the electrophilicity of the ring itself.

Steric Effects: The bulky cyclohexyl group can sterically hinder the approach of reactants to the nitrogen atom, potentially slowing down the reaction rate compared to less bulky alkyl groups. This steric hindrance can also influence the regioselectivity of reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS). numberanalytics.comwikipedia.org However, the reactivity of the pyridine ring towards electrophiles is generally lower than that of benzene. libretexts.org This is due to the electron-withdrawing nature of the nitrogen atom in the ring, which deactivates the ring towards electrophilic attack. libretexts.org

The amino group (-NH-cyclohexyl) is an activating group and directs incoming electrophiles to the ortho and para positions relative to its attachment point on the pyridine ring. ucalgary.ca However, the nitrogen atom in the pyridine ring deactivates the ring, particularly at the 2, 4, and 6 positions. libretexts.org When electrophilic substitution does occur, it tends to favor the 3- and 5-positions. libretexts.org To overcome the low reactivity and control the substitution pattern, it is sometimes necessary to "protect" the amino group, for example, by converting it into an amide. ucalgary.ca This makes the group less activating and can also introduce steric bulk that favors para-substitution. ucalgary.ca

Metal-Mediated Reaction Mechanisms

This compound can participate in various metal-mediated reactions, where a metal catalyst or reagent plays a crucial role in the transformation. A prominent example is the Ullmann condensation, a copper-catalyzed reaction used for the formation of C-N bonds. nih.govfrontiersin.org

In a typical Ullmann-type reaction, a copper(I) salt is used as the catalyst. The proposed mechanism often involves a Cu(I)/Cu(III) catalytic cycle. frontiersin.org The reaction can be carried out under mild conditions in the absence of additional ligands, using a base such as potassium carbonate. nih.govresearchgate.net Deep eutectic solvents have been explored as environmentally friendly reaction media for these transformations. nih.govresearchgate.net The general steps in the catalytic cycle are believed to involve:

Oxidative addition of the aryl halide to the Cu(I) species.

Coordination of the amine to the copper center.

Reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

The table below summarizes some metal-mediated reactions involving this compound and related compounds.

| Reaction Type | Metal Catalyst/Reagent | Key Features |

| Ullmann C-N Coupling | CuI | Mild reaction conditions, can be performed in deep eutectic solvents. nih.govresearchgate.net |

| Isoprene Polymerization | Fe(II) and Co(II) complexes | The nature of the substituents on the iminopyridine ligand influences the selectivity and molecular weight of the resulting polymer. mdpi.com |

| C-H Activation | Sb(V) complexes | Can directly activate aromatic C-H bonds and induce oxidative functionalization. rsc.org |

Reaction with Nitrous Acid: Mechanistic Divergences

The reaction of secondary amines, such as this compound, with nitrous acid (HNO₂) leads to the formation of N-nitrosamines. chemistrysteps.comlibretexts.org Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) with a strong acid like hydrochloric acid. chemistrysteps.com

The key electrophilic species in this reaction is the nitrosonium ion (+NO). chemistrysteps.com The mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the nitrosonium ion. youtube.com This is followed by deprotonation to yield the N-nitrosamine product. chemistrysteps.com

For this compound, the reaction would proceed as follows:

Formation of the nitrosonium ion from sodium nitrite and acid.

Nucleophilic attack of the nitrogen of this compound on the nitrosonium ion.

Deprotonation of the resulting intermediate by a weak base (like water) to form N-nitroso-N-cyclohexylpyridin-2-amine.

Coordination Chemistry of N Cyclohexylpyridin 2 Amine As a Ligand

Ligand Design Principles for N-Cyclohexylpyridin-2-amine Derivatives

The design of ligands based on the this compound scaffold is guided by the desire to modulate the steric and electronic properties of the resulting metal complexes. The N-substituted pyridin-2-amine framework is a bidentate ligand with two nitrogen donor atoms, making it a strong candidate for forming stable chelate rings with transition metals. pvpcollegepatoda.org

Key design principles include:

Steric Hindrance : The cyclohexyl group on the amine nitrogen introduces significant steric bulk. This bulk can influence the coordination number and geometry of the metal center, potentially favoring lower coordination numbers or distorted geometries. For instance, bulky aminopyridine ligands have been used to create coordinatively unsaturated metal centers, which can be crucial for catalytic activity. mdpi.com

Electronic Effects : The cyclohexyl group is an electron-donating alkyl group. This donation increases the electron density on the exocyclic amine nitrogen, enhancing its σ-donor strength compared to an unsubstituted aminopyridine. This modification can influence the stability of the metal-ligand bond and affect the redox potential of the metal center. acs.org

Ligand Flexibility : The C-N bond connecting the cyclohexyl group to the amine allows for conformational flexibility. This can enable the ligand to adapt to the preferred coordination geometry of different metal ions.

By modifying the pyridine (B92270) ring or the cyclohexyl group with other functional groups, ligands can be further tailored. For example, introducing electron-withdrawing groups on the pyridine ring could alter the π-acceptor properties of the ligand, while modifications to the cyclohexyl group could fine-tune the steric environment around the metal.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature, can influence the final product's structure and purity. jscimedcentral.com

N-substituted pyridin-2-amine ligands readily form complexes with a wide range of transition metals.

Copper (II) : Copper(II) complexes with aminopyridine-type ligands have been synthesized and are known to adopt various geometries, including square pyramidal and tetragonally distorted octahedral. tandfonline.commdpi.com The synthesis often involves reacting the ligand with a copper(II) salt like CuCl₂ or Cu(NO₃)₂ in a solvent such as ethanol (B145695) or methanol. mdpi.comresearchgate.net

Nickel (II) : Nickel(II) can form complexes with aminopyridine ligands that exhibit square-planar or five-coordinate square-pyramidal geometries. acs.org The synthesis is typically achieved by reacting the ligand with a nickel(II) salt, like NiCl₂·6H₂O, in an alcoholic solvent. jscimedcentral.com These complexes are often paramagnetic. nsf.gov

Silver (I) : Silver(I) has a d¹⁰ electronic configuration and often forms complexes with coordination numbers ranging from two to six. nih.gov With tridentate aminopyridine derivatives, both five- and six-coordinate silver(I) complexes have been synthesized. nih.govnih.gov The synthesis of silver complexes with this compound would likely involve reacting the ligand with a silver salt such as AgNO₃ or AgOTf. acs.org

Molybdenum : Molybdenum complexes, particularly in low oxidation states, are of interest for their potential catalytic activity, including dinitrogen activation. nsf.govdntb.gov.ua Synthesis often involves reacting aminopyridine-type ligands with molybdenum carbonyl precursors like Mo(CO)₃(NCMe)₃ or with MoCl₄(THF)₂. nsf.govnih.gov

Ruthenium (II) : Ruthenium(II) forms a vast number of complexes with pyridine-based ligands. wikipedia.org The synthesis of such complexes can be achieved using precursors like Ru(PPh₃)₃Cl₂. drexel.edu The resulting complexes often exhibit well-defined geometries and interesting photophysical properties.

Iron (II) : Iron(II) complexes with aminopyridine ligands have been synthesized and characterized, often revealing dimeric structures in the solid state with distorted trigonal bipyramidal geometry around each iron center. nsf.gov The synthesis can be performed by reacting the ligand with an iron(II) halide, such as FeCl₂ or FeBr₂, in a solvent like THF or toluene (B28343). nsf.govmdpi.com

This compound is a versatile ligand capable of adopting several coordination modes. pvpcollegepatoda.org

Monodentate Coordination : The ligand can coordinate to a metal center through only the pyridine nitrogen atom (η¹-coordination). mdpi.com This mode is less common and is often observed when the exocyclic amine group is sterically hindered or when the metal center cannot accommodate a bidentate ligand. mdpi.comresearchgate.net

Bidentate Chelation : The most common coordination mode is bidentate, where both the pyridine nitrogen and the exocyclic amine nitrogen bind to the same metal center, forming a stable five-membered ring. pvpcollegepatoda.org

Bridging Coordination : In polynuclear complexes, the aminopyridine ligand can act as a bridge between two metal centers. researchgate.net

The coordination geometry of the resulting metal complex is influenced by the metal ion's electronic configuration, oxidation state, and the steric and electronic properties of the this compound ligand. Common geometries for transition metal complexes with aminopyridine ligands include:

Square Planar : Often seen in d⁸ metal ions like Ni(II). acs.org

Tetrahedral : Can be adopted by various metal ions, particularly when steric hindrance from the ligand is significant. nih.gov

Square Pyramidal : A common five-coordinate geometry for metals like Cu(II) and Ni(II). acs.orgnih.gov

Trigonal Bipyramidal : Another five-coordinate geometry, observed in some Fe(II) aminopyridine complexes. nsf.gov

Octahedral : A common six-coordinate geometry found in many transition metal complexes, including those of Ru(II) and some Cu(II) and Ni(II) systems. mdpi.comnih.gov

Table 1: Common Coordination Geometries for Transition Metal Complexes with Aminopyridine-type Ligands

| Coordination Geometry | Typical Metal Ions | Example System (Analogous Ligands) | Reference |

|---|---|---|---|

| Square Planar | Ni(II), Cu(II) | NiL3₂ (L3 = a tetra-dentate aminopyridine) | acs.org |

| Tetrahedral | Zn(II), Cd(II) | Complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Square Pyramidal | Cu(II), Ni(II) | NiL2₂ (L2 = a penta-dentate aminopyridine) | acs.org |

| Trigonal Bipyramidal | Fe(II), Ag(I) | {[2-[(2,6-Me₂-C₆H₃)NHC(R)]-C₅H₄N]FeCl₂}₂ | nsf.gov |

| Octahedral | Ru(II), Fe(II), Cu(II) | [Ru(tpy)(L)]²⁺ (L = acridine-based ligand) | nih.gov |

Spectroscopic and Electrochemical Properties of Coordination Compounds

The properties of coordination compounds containing this compound can be investigated using various spectroscopic and electrochemical techniques.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Coordination of the pyridine nitrogen typically results in a shift of the C=N and C=C stretching vibrations to higher frequencies. The N-H stretching vibration of the amine group will also be affected upon coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). These spectra are highly dependent on the coordination geometry and the nature of the metal-ligand bonds. For example, copper(II) complexes often show broad d-d transition bands in the visible region, the position of which is indicative of the coordination environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Ag(I), Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Coordination to the metal causes shifts in the signals of the ligand's protons and carbons. For paramagnetic complexes (e.g., many Ni(II), Fe(II), Cu(II) complexes), NMR signals are often broadened and significantly shifted, but can still provide structural information. nsf.gov

Cyclic Voltammetry (CV) : This electrochemical technique is used to study the redox properties of the metal complexes. It can reveal the potentials at which the metal center undergoes oxidation or reduction. For instance, cyclic voltammetry of nickel(II) complexes with aminopyridine ligands has shown reversible Ni(II)/Ni(I) reduction waves. acs.org The redox potentials are sensitive to the electron-donating or -withdrawing nature of the ligand. acs.org

Table 2: Representative Spectroscopic and Electrochemical Data for Analogous Aminopyridine Complexes

| Technique | Complex Type (Analogous System) | Observed Property | Reference |

|---|---|---|---|

| IR Spectroscopy | Cu(II)-Isonicotinamide | ν(C=O) at 1705 cm⁻¹, δ(NH₂) at 1623 cm⁻¹ | mdpi.com |

| UV-Vis Spectroscopy | Cu(II)-Thiosemicarbazone | d-d transitions observed between 14,150 and 17,640 cm⁻¹ | nih.gov |

| Cyclic Voltammetry | Ni(II)-Polydentate Aminopyridine | Reversible Ni(II)/Ni(I) reduction at -1.01 V vs SCE | acs.org |

| Cyclic Voltammetry | Co(II)-Aminopyridine Macrocycle | Reversible Co(II)/Co(I) couple at -1.85 V | acs.org |

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. It describes the interaction between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting arrangement of electrons determine the complex's color, magnetic properties, and stability.

For a complex of this compound, the two nitrogen donor atoms create a ligand field around the metal center.

σ-Donation : Both the pyridine and the amine nitrogens act as σ-donors, donating a lone pair of electrons into the metal's d-orbitals. The strength of this σ-donation influences the magnitude of the ligand field splitting. The electron-donating cyclohexyl group enhances the σ-donor ability of the amine nitrogen.

π-Interactions : The pyridine ring can also participate in π-interactions. It is generally considered a weak π-acceptor ligand. This π-backbonding, where the metal donates electron density from its d-orbitals into the π* orbitals of the pyridine ring, can further increase the ligand field splitting. The amine group is typically considered a pure σ-donor with negligible π-interaction capabilities.

d-Orbital Splitting : The geometry of the complex dictates the pattern of d-orbital splitting. For example, in an octahedral complex, the five d-orbitals split into two sets: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dx²-y², dz²) orbitals. In a square planar complex, the splitting is more complex, with four different energy levels.

Spectrochemical Series : The N-donor atoms of this compound place it in the middle to strong field region of the spectrochemical series. This suggests that for some d-electron configurations (d⁴-d⁷), low-spin complexes, where electrons preferentially pair up in the lower energy orbitals, are possible.

The combination of a strong σ-donating amine and a pyridine ring capable of π-acceptance allows for the tuning of the ligand field strength. This, in turn, affects the energy of the metal-centered d-orbitals and the resulting photophysical and electrochemical properties of the complex. acs.org Theoretical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the properties of these complexes, complementing experimental findings. nih.govresearchgate.net

Catalytic Applications of N Cyclohexylpyridin 2 Amine and Its Metal Complexes

Organocatalysis with N-Cyclohexylpyridin-2-amine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Derivatives of this compound, particularly its simpler analog 2-aminopyridine (B139424), have been identified as effective organocatalysts.

A notable example is the use of 2-aminopyridine to catalyze the cycloaddition of carbon dioxide (CO₂) to epoxides, producing cyclic carbonates. unl.edu This reaction is of significant industrial interest as it converts CO₂, a greenhouse gas, into valuable chemicals. The catalytic activity of 2-aminopyridine is attributed to the cooperative action of the basic amino group and the pyridine (B92270) ring, which can act as a hydrogen bond donor to activate the epoxide ring. This dual activation mechanism facilitates the nucleophilic attack of the carbonate precursor and subsequent ring-closing. The effectiveness of 2-aminopyridine suggests that N-substituted derivatives like this compound would also be active, with the cyclohexyl group potentially enhancing solubility and modifying catalyst stability. unl.edu

Heterogeneous Catalysis and Supported this compound Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue by enabling easy catalyst recovery and recycling. A common strategy is to immobilize a homogeneous catalyst onto a solid support like silica, polymers, or carbon materials. acsgcipr.org

Given the high efficiency of palladium complexes with aminopyridine ligands in C-N cross-coupling reactions, significant effort has been directed towards their heterogenization. Ligands with functionalities similar to this compound have been successfully anchored to various supports. For instance, phosphorus-containing organic polymers have been used to support palladium catalysts for Buchwald-Hartwig amination, demonstrating high activity, stability, and recyclability over multiple cycles with minimal metal leaching. Similarly, silica-supported catalysts have been developed for the synthesis of nitrogen-containing heterocycles. researchgate.net These strategies could be directly applied to this compound and its metal complexes, paving the way for more sustainable and cost-effective catalytic processes.

Catalytic Systems for Environmental Applications (e.g., Carbon Capture and Utilization)

The development of catalysts for environmental applications, such as the capture and utilization of carbon dioxide (CO₂), is a critical area of research. Amine-based systems are the most widely used technology for capturing CO₂ from industrial flue gases.

As mentioned in the organocatalysis section, 2-aminopyridine has proven to be an effective catalyst for the chemical fixation of CO₂ into cyclic carbonates. unl.edu This represents a key strategy for carbon utilization, converting a waste product into valuable chemical feedstocks. The reaction is often performed under mild, solvent-free conditions, making it an environmentally attractive process. The catalytic efficiency of aminopyridine derivatives in this transformation positions them as important targets for the design of new systems for CO₂ conversion. unl.eduresearchgate.net The development of catalysts based on this compound for such applications could lead to more robust and efficient processes for mitigating greenhouse gas emissions.

Medicinal Chemistry and Biological Activity of N Cyclohexylpyridin 2 Amine Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The N-Cyclohexylpyridin-2-amine core has been a foundation for the development of various antimicrobial agents.

Antibacterial: Certain 2-aminopyridine (B139424) derivatives have shown notable antibacterial properties. For instance, compound 2c, a derivative, demonstrated high activity specifically against Gram-positive bacteria. mdpi.com Its efficacy is highlighted by Minimum Inhibitory Concentration (MIC) values of 0.039 ± 0.000 µg·mL−1 against Staphylococcus aureus and Bacillus subtilis. mdpi.com The presence of cyclohexylamine (B46788) is suggested to be crucial for this antibacterial action. mdpi.com Molecular docking studies support these findings, indicating strong interactions between compound 2c and bacterial targets in S. aureus and B. subtilis. mdpi.com In contrast, other derivatives containing a 1,2,4-triazole (B32235) ring showed only weak antibacterial activity against E. coli, S. aureus, P. aeruginosa, and B. cereus. researchgate.net

Antifungal: The development of novel antifungal drugs is a critical area of research, and some this compound derivatives have shown potential. For example, N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives have been reported to have enhanced antifungal properties. mdpi.com The p-chloro substitution at the phenyl ring of a thiosemicarbazide (B42300) derivative, known as 2C, improved its anti-Candida activity, proving effective against various Candida species. mdpi.com

Antiviral: Research into the antiviral applications of this chemical class has included studies on its potential against the Human Immunodeficiency Virus (HIV). Some pyrimidine (B1678525) derivatives have shown anti-HIV properties, with activities in the range of 5-45 nM. nih.gov Additionally, certain cyclopentenyl pyrimidine C-nucleosides have demonstrated moderate anti-HIV activity. nottingham.ac.uk

Antineoplastic and Anticancer Potentials

The this compound scaffold has been investigated for its potential in cancer therapy, with some derivatives showing cytotoxic activity against various cancer cell lines.

For example, certain platinum complexes incorporating a cyclohexylglycine ligand have been tested against human colon cancer cell lines, with one complex showing a better inhibitory effect than carboplatin. nih.gov Other research has focused on geldanamycin (B1684428) derivatives, with one showing better potency than the parent compound in several cancer cell lines including MCF-7, MDA-MB-231, A549, and HeLa. researchgate.net Furthermore, some bispidine derivatives have demonstrated pronounced toxic activity toward cancer cells. mdpi.com

Kinase Inhibition

Kinases are crucial targets in cancer therapy, and inhibitors of these enzymes can block signaling pathways that are essential for tumor growth and survival. Some pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target for immunotherapy. nih.gov One compound, in particular, showed excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 treatment. nih.gov Additionally, certain 2-aminopyrimidine (B69317) derivatives have been identified as pan-CDK inhibitors, targeting multiple cyclin-dependent kinases involved in cell cycle regulation. mdpi.com

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The deubiquitinase complex USP1/UAF1 is a key regulator of the DNA damage response and has emerged as a promising target for anticancer drugs. A highly potent and selective inhibitor of this complex, ML323, has been developed. semanticscholar.orgnih.gov ML323 potentiates the cytotoxicity of cisplatin (B142131) in non-small cell lung cancer and osteosarcoma cells. semanticscholar.orgnih.gov Further medicinal chemistry efforts led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar inhibitory potency against USP1/UAF1. researchgate.net A strong correlation has been demonstrated between the inhibitory activity of these compounds and their effects in non-small cell lung cancer cells, including increased monoubiquitinated PCNA levels and decreased cell survival. researchgate.net

Activities Against Other Therapeutic Targets

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anticancer applications.

Neurodegenerative Diseases: The aggregation of α-synuclein is a hallmark of Parkinson's disease. N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have been designed and evaluated for their ability to bind to α-synuclein aggregates. nih.gov Several of these compounds exhibited high affinity and have been radiolabeled for use as PET imaging probes to detect these aggregates in vivo. nih.gov

Antimalarial: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Novel bioinspired imidazolidinedione derivatives have been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. mdpi.com These compounds showed stronger effects against the resistant strain. mdpi.com Additionally, N-substituted chloro-pyrazolines have been investigated, with one derivative showing significant antimalarial activity against P. falciparum. ajol.info

Anti-HIV: In the search for new HIV inhibitors, amine-type cyclopentanepyridinone derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Derivatives with alkyl and alkenyl chains at the C-4 position demonstrated anti-HIV activity in the nanomolar to micromolar range. nih.gov Pyrazolylthiazole derivatives have also been evaluated, with some showing potent activity against HIV-1 replication. researchgate.net

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs.

Impact of Substituent Modifications on Biological Efficacy

Modifications to the this compound scaffold have a significant impact on its biological activity.

Antimicrobial Activity: In the context of antibacterial agents, the presence of a cyclohexylamine group was found to be important for activity against Gram-positive bacteria. mdpi.com For antifungal hydrazinecarbothioamide derivatives, a p-chloro substitution on the phenyl ring enhanced anti-Candida activity. mdpi.com

Anticancer Activity: For USP1/UAF1 inhibitors, medicinal chemistry optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives led to compounds with nanomolar potency. researchgate.net

Anti-HIV Activity: In a series of cyclopentanepyridinone derivatives, those with alkyl or alkenyl substituents of more than three carbon atoms at the C-4 position of the pyridinone ring were generally associated with antiviral activity. nih.gov

The following table summarizes the biological activities of selected this compound derivatives:

| Compound Class | Target/Activity | Key Findings |

| 2-Aminopyridine derivatives | Antibacterial (Gram-positive) | Cyclohexylamine moiety crucial for activity; MIC of 0.039 µg·mL−1 against S. aureus and B. subtilis. mdpi.com |

| Hydrazinecarbothioamide derivatives | Antifungal (Candida) | p-Chloro substitution enhances anti-Candida activity. mdpi.com |

| Pyrimidine derivatives | Anti-HIV | Activity in the 5-45 nM range. nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Anticancer (USP1/UAF1 inhibition) | Nanomolar inhibitory potency; correlates with decreased cancer cell survival. researchgate.net |

| Imidazolidinedione derivatives | Antimalarial (P. falciparum) | More effective against chloroquine-resistant strains. mdpi.com |

| Cyclopentanepyridinone derivatives | Anti-HIV (NNRTI) | Alkyl/alkenyl chains at C-4 position enhance activity. nih.gov |

Pharmacophore Identification and Molecular Docking Analysis

The development of potent and selective therapeutic agents often relies on a deep understanding of the molecular interactions between a drug candidate and its biological target. Pharmacophore modeling and molecular docking are powerful computational tools that provide insights into these interactions, guiding the design and optimization of new drug molecules.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models are generated by aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a specific receptor. dovepress.com Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar biological activity.

Molecular docking, on the other hand, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows for the visualization of the binding mode of a molecule at the atomic level, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. By understanding these interactions, medicinal chemists can rationally design modifications to the ligand structure to improve its potency and selectivity.

While specific pharmacophore models and molecular docking studies for this compound are not extensively documented in publicly available literature, studies on structurally related N-substituted pyridin-2-amine and pyrimidin-2-amine derivatives offer valuable insights into the potential binding modes and key pharmacophoric features for this class of compounds. For instance, molecular modeling studies on N-phenylpyrimidin-2-amine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have been conducted to understand their mechanism of action and selectivity. nih.gov

In a representative molecular docking study of a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives with human cyclin-dependent kinase 2 (PDB ID: 1HCK), researchers identified key interactions that contribute to the inhibitory activity. nih.gov The docking results for several of these analogs are summarized in the interactive table below.

| Compound | Substituent | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 4a | -H | -7.7 | GLU 12, LYS 33, THR 14 |

| 4b | -OH | -7.4 | GLU 12, THR 14 |

| 4c | -F | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |

| 4h | -NO2 | -7.5 | PHE 80, ASP 145, ALA 144, ALA 31, LEU 134, VAL 18 |

Prodrug Strategies and Bioavailability Enhancement

The therapeutic efficacy of a drug is highly dependent on its ability to reach the target site in the body in sufficient concentrations. Poor oral bioavailability, often due to low aqueous solubility or limited membrane permeability, is a significant challenge in drug development. nih.gov Prodrug strategies offer a viable approach to overcome these limitations by temporarily modifying the drug molecule to improve its physicochemical and biopharmaceutical properties. nih.gov

For a secondary amine like this compound, several prodrug approaches can be envisioned to enhance its bioavailability. The secondary amine group is a key functional handle that can be derivatized to create a prodrug that is later cleaved in the body to release the active parent compound. nih.gov

One common strategy involves the formation of N-acyl or N-carbamoyl derivatives. These modifications can increase the lipophilicity of the molecule, potentially improving its absorption through passive diffusion across the gastrointestinal membrane. The choice of the acyl or carbamoyl (B1232498) group can be tailored to control the rate of hydrolysis by enzymes such as esterases and amidases, thereby influencing the release profile of the active drug.

Another approach is the use of (acyloxy)alkyl carbamates. These prodrugs possess a terminal ester group that is susceptible to enzymatic hydrolysis by esterases. This initial cleavage triggers a spontaneous decomposition of the resulting intermediate, liberating the parent amine. This strategy can be particularly useful for amines where simple N-acyl derivatives are too stable to be effectively cleaved in vivo. nih.gov

N-alkylation can also be explored as a prodrug strategy. Certain N-alkyl groups can be designed to be metabolically labile, undergoing oxidative dealkylation by enzymes like monoamine oxidase B (MAO-B) to release the parent amine. nih.gov The dihydropyridine-pyridinium salt system is another site-specific prodrug approach that has been developed for brain penetration of amines, which utilizes an oxidative pathway for drug localization. nih.gov

The selection of an appropriate prodrug strategy for this compound would depend on its specific physicochemical properties and the desired therapeutic application. A summary of potential prodrug strategies for secondary amines is presented in the interactive table below.

| Prodrug Strategy | Promoiety | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| N-Acylation | Acyl group | Enzymatic (Amidases) | Increased lipophilicity |

| N-Carbamoylation | Carbamoyl group | Enzymatic (Esterases/Amidases) | Modulated stability and release |

| (Acyloxy)alkyl Carbamates | (Acyloxy)alkyl group | Enzymatic (Esterases) followed by spontaneous decomposition | Controlled release for stable amines |

| N-Alkylation | Metabolically labile alkyl group | Enzymatic (e.g., MAO-B) | Sustained release |

By employing these or other innovative prodrug approaches, the bioavailability of this compound derivatives could potentially be enhanced, leading to improved therapeutic outcomes.

Applications in Materials Science and Engineering

Organic Electronic Materials Development

The development of novel organic electronic materials is a rapidly advancing field, and N-Cyclohexylpyridin-2-amine derivatives have shown promise in this area. Their tunable electronic properties make them suitable for use in various components of organic electronic devices.

While specific conductivity data for pristine this compound is not extensively documented in publicly available literature, the broader class of 2-aminopyridine (B139424) derivatives is of significant interest in the field of organic semiconductors. The conductivity of such materials is highly dependent on molecular packing in the solid state and the ability to form intermolecular charge transfer pathways. The introduction of the cyclohexyl group can influence these properties, potentially leading to materials with desirable semiconductor characteristics. The nitrogen atoms in the pyridine (B92270) ring and the amino group can also be protonated or coordinated to metal ions, offering a mechanism to tune the electronic properties and conductivity of the resulting materials.

Further research into the charge transport properties of thin films and single crystals of this compound and its derivatives is necessary to fully elucidate their potential as organic semiconductors.

Derivatives of this compound have demonstrated significant potential for use in luminescent materials. A study on a series of fluorescent molecules with an aminopyridine scaffold revealed that a compound with a cyclohexyl substituting the amine group exhibits a high quantum yield of over 0.40. This high quantum yield indicates efficient conversion of absorbed light into emitted light, a crucial characteristic for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

The luminescent properties of these compounds are attributed to the electronic transitions within the pyridin-2-amine core, which can be modulated by the nature of the substituents. The cyclohexyl group, being an electron-donating group, can influence the energy levels of the molecule and, consequently, its emission wavelength and intensity.

Table 1: Photophysical Properties of a Cyclohexyl-Substituted Aminopyridine Derivative

| Property | Value |

| Quantum Yield (Φ) | > 0.40 |

| Potential Application | Fluorescent Molecule |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is an excellent candidate for use as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the exocyclic amino group can both coordinate to metal centers, allowing for the formation of diverse and intricate network structures. The flexible cyclohexyl group can influence the topology of the resulting framework and can also be used to tune the porosity and surface area of the material.

While specific MOFs based solely on this compound are not extensively reported, the broader class of aminopyridine-based ligands has been successfully employed in the construction of MOFs with interesting properties, including gas storage, separation, and catalysis. The incorporation of the cyclohexyl group could lead to MOFs with enhanced hydrophobicity or specific host-guest interactions.

Sensor Technology Applications

The ability of the pyridin-2-amine moiety to interact with various analytes through hydrogen bonding and coordination makes this compound a promising candidate for the development of chemical sensors. While specific sensor applications of this compound are not yet widely documented, the principles of molecular recognition suggest its potential. For instance, coordination to metal ions could lead to changes in its photophysical properties, forming the basis for a fluorescent sensor for metal cations. Furthermore, the amino group could be functionalized to introduce specific recognition sites for other molecules or ions.

Role in Functional Metal Complexes

This compound can act as a versatile ligand for the synthesis of functional metal complexes. The coordination of this ligand to transition metals can result in complexes with interesting catalytic, magnetic, or photophysical properties. The steric bulk of the cyclohexyl group can be used to control the coordination environment around the metal center, influencing the reactivity and selectivity of catalytic complexes.

For example, palladium complexes bearing aminopyridine ligands have been investigated for their catalytic activity in cross-coupling reactions. The electronic properties of the this compound ligand can be tuned to optimize the catalytic performance of such complexes.

Polymer Additives and Reagents

The application of this compound as a polymer additive or reagent is an area that warrants further exploration. The amino group provides a reactive site for incorporation into polymer chains, either as a monomer or as a post-polymerization modification agent. Its incorporation could impart specific functionalities to the polymer, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions. As an additive, it could potentially act as a stabilizer or a cross-linking agent, depending on the polymer matrix and processing conditions.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to predict a wide range of properties for compounds like N-Cyclohexylpyridin-2-amine.

The first step in most DFT studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves finding the precise bond lengths, bond angles, and dihedral angles that define its structure. The resulting optimized geometry provides insight into the spatial relationship between the pyridine (B92270) ring and the cyclohexyl group.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack, and positive potential around the amine hydrogen, indicating a potential hydrogen bond donor site.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in assigning the observed experimental bands to specific molecular motions, such as N-H stretching, C=N stretching of the pyridine ring, and C-H stretching of the cyclohexyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are invaluable for interpreting experimental NMR spectra and assigning signals to specific protons and carbon atoms within the this compound structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectrum. nih.gov This analysis can identify the wavelengths of maximum absorption (λmax) and assign them to specific electronic excitations, such as π→π* transitions within the pyridine ring. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Moiety |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch, C=N stretch, C-H stretch |

| ¹H NMR | Chemical Shift (ppm) | Pyridine ring protons, Cyclohexyl protons, Amine proton |

| ¹³C NMR | Chemical Shift (ppm) | Pyridine ring carbons, Cyclohexyl carbons |

| UV-Vis | λmax (nm) | π→π* transitions |

The flexibility of the cyclohexyl ring and the single bond connecting it to the amine nitrogen allows for multiple conformations of this compound. Computational methods can be used to explore this conformational landscape. By systematically rotating the dihedral angle of the C-N bond linking the two ring systems, a potential energy surface scan can be performed. This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net Such studies are crucial for understanding the molecule's dynamic behavior and which shapes it is most likely to adopt.

Quantum Chemical Topology Methods (e.g., QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). researchgate.netelsevier.com By locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms—QTAIM can characterize the interactions.

For this compound, QTAIM analysis would involve:

Characterizing Covalent Bonds: The properties at the BCPs of the C-C, C-N, and C-H bonds, such as the value of the electron density and its Laplacian (∇²ρ(r)), can confirm their covalent nature. researchgate.net

Identifying Non-Covalent Interactions: QTAIM can also identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds between the amine hydrogen and the pyridine nitrogen, which might stabilize certain conformations. The nature of these interactions is determined by the topological properties at the BCP. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, CLP-Pixel Method)

In the solid state, the packing of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. mdpi.comnih.gov

H···H contacts: Typically the most abundant, arising from the hydrogen-rich cyclohexyl groups.

C···H/H···C contacts: Involving interactions between the carbon and hydrogen atoms of adjacent molecules.

N···H/H···N contacts: Representing potential hydrogen bonding between the amine hydrogen of one molecule and the pyridine nitrogen of another. nih.gov

This detailed breakdown provides a quantitative understanding of the forces holding the molecules together in a crystal. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. ulisboa.pt An MD simulation of this compound could be used to investigate its properties in a condensed phase, such as in a solution.

By simulating the movement of one or more this compound molecules surrounded by solvent molecules (e.g., water or an organic solvent) over a period of time, MD can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Dynamic Behavior: The conformational changes the molecule undergoes in solution.

Transport Properties: Such as diffusion coefficients.

MD simulations are particularly useful for bridging the gap between the properties of a single molecule and the behavior of a bulk material or a molecule in a complex biological environment. researchgate.net

Ligand-Receptor Binding Dynamics

Advanced computational methods, particularly molecular dynamics (MD) simulations, are employed to elucidate the intricate dance between a ligand, such as this compound, and its biological receptor at an atomic level. These simulations provide a dynamic view of the binding process, capturing the conformational adjustments of both the ligand and the receptor that are essential for stable complex formation.

The primary goals of studying ligand-receptor binding dynamics for a compound like this compound would be to:

Elucidate Binding Pathways: Determine the most probable trajectory the ligand takes to enter the receptor's binding site.

Assess Complex Stability: Analyze the stability of the formed complex over a simulated time period, typically nanoseconds to microseconds, by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions.

Identify Key Interactions: Pinpoint the specific amino acid residues within the receptor that form crucial hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound.

The energetic aspects of these interactions are often quantified by calculating the binding free energy, which can be decomposed into various components to understand the driving forces of the binding event.

Illustrative Data Table: Hypothetical Binding Free Energy Components for this compound with a Target Receptor. This data is for demonstrative purposes only, as specific studies on this compound are not publicly available.

| Energy Component | Calculated Value (kcal/mol) | Nature of Contribution |

|---|---|---|

| Van der Waals Energy | -52.8 | Favorable |

| Electrostatic Energy | -28.4 | Favorable |

| Polar Solvation Energy | +45.2 | Unfavorable |

| Non-Polar Solvation Energy | -7.1 | Favorable |

| Total Binding Free Energy | -43.1 | Favorable |

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule are profoundly influenced by its surrounding environment, particularly the solvent. For this compound, computational studies focusing on solvent effects would aim to understand how its conformation, stability, and intermolecular interactions change in different solvent environments, with a particular focus on aqueous systems to mimic physiological conditions.

These theoretical investigations typically utilize either explicit solvent models, where individual solvent molecules are simulated, or implicit solvent models, which represent the solvent as a continuous medium. The choice of model depends on the desired balance between accuracy and computational cost. Key insights from such studies would include:

Conformational Preferences: Identifying the most stable three-dimensional structures of this compound in solution.

Solvation Free Energy: Calculating the energy change when the molecule is transferred from a vacuum into the solvent, which provides a measure of its solubility.

Solvent Accessibility: Determining which parts of the molecule are most exposed to the solvent and thus available for interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of analogs of this compound, a robust QSAR model could predict the biological activity of newly designed, yet unsynthesized, compounds, thereby guiding medicinal chemistry efforts.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR method that correlates the biological activity of molecules with their three-dimensional steric and electrostatic fields. uni.lumdpi.com The methodology involves aligning a set of molecules, placing them in a 3D grid, and calculating the interaction energies between a probe atom and each molecule at the grid points. These energy values serve as descriptors that are then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS). uni.lu

The results of a CoMFA study are typically visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Illustrative Data Table: Hypothetical Statistical Validation of a CoMFA Model for a Series of this compound Analogs. This data is for demonstrative purposes only.

| Statistical Parameter | Value | Description |

|---|---|---|